molecular formula C14H14O3 B127149 3-(Benzyloxy)-4-methoxyphenol CAS No. 40914-19-0

3-(Benzyloxy)-4-methoxyphenol

Cat. No. B127149
CAS RN: 40914-19-0
M. Wt: 230.26 g/mol
InChI Key: GUYAGMJZETTWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05639782

Procedure details

3-chloroperoxybenzoic acid (9.9 g, 0.0343 mols), in small portions, is added to a stirred solution of 3-benzyloxy-4-methoxybenzaldehyde (201, prepared as described in Example 66) (7.57 g, 0.0313 mols) in dicloromethane (100 ml) over a thirty minute period With vigorous shirring. The reaction flask is fitted with a condensor and the contents is heated to reflux for six hours and monitored by TLC using 2:1 hexane-ethyl acetate as eluant. The reaction is filtered off the 3-chlorobenzoic acid (which precipitates out of solution) and the filtrate is washed with saturated sodium bicarbonate followed by water and dried in vacuo to an oil which eventually solidifies. The solid is subsequently dissolved in distilled methanol (80 ml) and heated to reflux under nitrogen. TLC using hexane-ethyl acetate as the eluant shows almost complete conversion after two hours and forty five minutes. The solvent is removed in vacuo no produce a dark oil which is redissolved in a small amount of ethyl acetate and purified by column chromatography on silica gel (2:1 hexane-ethyl acetate as eluant). The major fraction from the column is combined and concentrated in vacuo to a solid (4.68 g, 64.9%).
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
3-benzyloxy-4-methoxybenzaldehyde
Quantity
7.57 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7]O)=O.COC1(C2C(C)[C:27]34C[CH:24]([O:25][C:26]3=[CH:33][C:32](=O)[C:31]([O:35]C)=[CH:30]4)C2)C=CC=C(OC)C1.CCCCCC.C(OCC)(=O)C>ClCCl.C(OCC)(=O)C>[CH2:5]([O:7][C:33]1[CH:32]=[C:31]([OH:35])[CH:30]=[CH:27][C:26]=1[O:25][CH3:24])[C:4]1[CH:3]=[CH:2][CH:11]=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
3-benzyloxy-4-methoxybenzaldehyde
Quantity
7.57 g
Type
reactant
Smiles
COC1(CC(=CC=C1)OC)C1CC2OC=3C(C1C)(C=C(C(C3)=O)OC)C2
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask is fitted with a condensor
TEMPERATURE
Type
TEMPERATURE
Details
the contents is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for six hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The reaction is filtered off the 3-chlorobenzoic acid (which precipitates out of solution)
WASH
Type
WASH
Details
the filtrate is washed with saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
dried in vacuo to an oil which
DISSOLUTION
Type
DISSOLUTION
Details
The solid is subsequently dissolved in distilled methanol (80 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen
CUSTOM
Type
CUSTOM
Details
after two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
forty five minutes
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
no produce a dark oil which
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (2:1 hexane-ethyl acetate as eluant)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a solid (4.68 g, 64.9%)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.